molecular formula C7H4Cl2N2O2S B1278626 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 112566-18-4

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride

Cat. No. B1278626
CAS RN: 112566-18-4
M. Wt: 251.09 g/mol
InChI Key: SKFNUROCOVAKFR-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride, also known as CIPC, is a highly reactive, water-soluble sulfonyl chloride used in a variety of laboratory experiments and research applications. It is a versatile compound that has been used in a variety of synthetic reactions and as a starting material for many different types of organic compounds. CIPC is an important reagent in the synthesis of heterocyclic compounds, such as imidazoles and pyridines, and has been used in the synthesis of drugs, dyes, and other compounds.

Scientific Research Applications

Synthesis and Derivative Formation

  • 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride is used as an intermediate in the synthesis of sulfonylurea herbicides, like Imazosulfuron and its derivatives. This process involves chlorosulfonation, ammonolysis, and further reactions leading to the final products, and the structures of these products are confirmed by various analytical methods (Shi Gui-zhe, 2015).

Environmental Degradation Studies

  • The degradation of imazosulfuron, which contains this compound, in soil has been investigated. This study provided insights into its environmental fate under different conditions, revealing significant degradation pathways and half-lives in soil (P. Morrica et al., 2001).

Catalyst in Organic Synthesis

  • This compound has been applied in organic synthesis, particularly in the synthesis of various heterocyclic compounds. A sulfur-functionalized aminoacrolein derivative was utilized for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the utility of this reagent in medicinal chemistry (Joseph W. Tucker et al., 2015).

Material Science Applications

  • In material science, a new diamine containing pyridine and trifluoromethylphenyl groups, which includes this compound in its structure, has been synthesized. This compound was used for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibited desirable properties like high thermal stability and low dielectric constants, indicating potential applications in various industrial sectors (Xiao-Ling Liu et al., 2013).

Photoluminescent Properties

  • Research has been conducted on novel positional isomers, which include this compound, to study their phosphorescent properties. These compounds showed different phosphorescent colors and quantum yields, and their phosphorescent color switching could be reversibly controlled in response to acid-base vapor stimuli. This suggests potential applications in the development of dynamic functional materials for various technological applications (Bin Li & Guo-Ping Yong, 2019).

Biochemical Analysis

Biochemical Properties

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes and proteins through sulfonylation, a process where the sulfonyl chloride group reacts with nucleophilic amino acid residues such as lysine, serine, and cysteine . This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding to specific amino acid residues in target proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound can inhibit the activity of proteases by binding to the active site serine residue, preventing substrate access . Additionally, it can activate certain enzymes by inducing conformational changes that enhance catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and moisture can lead to degradation . Over time, the degradation products can influence cellular function, potentially leading to long-term effects on cell viability and function . In vitro and in vivo studies have shown that the compound can have sustained effects on cellular processes, with some effects persisting even after the compound has been removed .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and promoting cell survival . At high doses, it can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . For example, the compound can be transported into cells via specific membrane transporters and subsequently distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . Additionally, it can be targeted to the mitochondria, where it influences mitochondrial function and energy metabolism .

properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFNUROCOVAKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446155
Record name 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112566-18-4
Record name 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112566-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 30 ml of phosphorus oxychloride is suspended 5.0 g of 2-chloroimidazo[1,2-a]pyridine-3-sulfonic acid and the suspension is refluxed for 5 hours. After cooling, the reaction mixture is poured in 250 ml of ice-water and extracted with dichloromethane. The dichloromethane layer is separated and dried over anhydrous sodium sulfate and the dichloromethane is distilled off under reduced pressure to give 4.6 g of the title compound as pale yellow crystals.
Name
2-chloroimidazo[1,2-a]pyridine-3-sulfonic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloroimidazo[1,2-a]pyridine-3-sulfonic acid (5.0 g) is suspended in 30 ml of phosphorus oxychloride and refluxed for 5 hours. After cooling, the reaction solution is poured into 250 ml of ice water and extracted with dichloromethane. The dichloromethane layer is collected, dried on anydrous sodium sulfate and then concentrated to dryness under reduced pressure to afford 4.6 g of the title compound as pale yellowish crystals.
Name
2-Chloroimidazo[1,2-a]pyridine-3-sulfonic acid
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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